
GC7 Sulfate
Overview
Description
GC7 Sulfate (N¹-Guanyl-1,7-diaminoheptane sulfate) is a potent and selective inhibitor of deoxyhypusine synthase (DHPS), an enzyme critical for the hypusination of eukaryotic translation initiation factor 5A (eIF5A). Hypusination, a post-translational modification unique to eIF5A, is essential for its role in protein synthesis, particularly in the translation of mRNAs encoding proline-rich or polyamine-regulated proteins . This compound competes with spermidine, the natural polyamine substrate of DHPS, thereby blocking the formation of deoxyhypusine and subsequent hypusination .
Mechanism of Action
Target of Action
GC7 Sulfate is a potent inhibitor of deoxyhypusine synthase (DHPS) . DHPS is an enzyme that plays a crucial role in the post-translational activation of the eukaryotic initiation factor 5A (eIF5A) through a process known as hypusination . eIF5A is one of the most conserved proteins involved in protein synthesis and plays a key role during the elongation of polypeptide chains .
Mode of Action
This compound, also known as N1-guanyl-1,7-diaminoheptane, interacts in a specific binding pocket of the DHPS, completely blocking its activity . This interaction inhibits the hypusination process, a post-translational modification of a specific lysine residue carried out by DHPS .
Biochemical Pathways
The inhibition of DHPS by this compound affects the hypusination process, which is critical for the activation of eIF5A . This results in the disruption of protein synthesis, as eIF5A plays a key role in the elongation of polypeptide chains .
Result of Action
The inhibition of DHPS by this compound leads to a significant reduction in cell viability in a dose-dependent manner . For instance, in MYCN2 cells, 5 μM of this compound can inhibit cell viability by 40% and 60%, respectively, compared to untreated control cells . This is achieved through the induction of the cell cycle inhibitor p21 and reduction of total and phosphorylated Rb proteins .
Action Environment
The effectiveness of this compound can be influenced by the environment in which it operates. For example, the interaction of GC7 with DHPS is less stable in the thermophilic enzyme compared to human DHS, which could underlie a lower inhibitory capacity of the hypusination process in certain environments .
Biochemical Analysis
Biochemical Properties
GC7 Sulfate interacts with DHPS, inhibiting its function and thereby affecting the hypusination process . This interaction with DHPS is crucial as it influences the activity of eIF5A, a protein that plays a key role in protein synthesis .
Cellular Effects
This compound has been observed to have significant effects on cell function. For instance, it has been found to inhibit cell proliferation in a dose-dependent manner in Neuroblastoma (NB) cells . This is achieved through the induction of the cell cycle inhibitor p21 and reduction of total and phosphorylated Rb proteins .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with DHPS, effectively blocking its activity . This interaction inhibits the hypusination process, a critical post-translational modification of eIF5A .
Metabolic Pathways
This compound is involved in the hypusination pathway, a unique post-translational modification process. It acts as a DHPS inhibitor, thereby affecting the hypusination of eIF5A .
Subcellular Localization
Given its role as a DHPS inhibitor, it is likely that it localizes to the cytoplasm where DHPS and eIF5A are typically found .
Biological Activity
GC7 Sulfate is a potent inhibitor of the enzyme deoxyhypusine synthase (DHS), which plays a crucial role in the hypusination process of eukaryotic initiation factor 5A (eIF5A). This compound has garnered attention for its potential therapeutic applications, particularly in cancer treatment and immune modulation. The following sections detail the biological activity of this compound, including its mechanism of action, effects on various cell types, and relevant research findings.
This compound inhibits DHS by binding to its active site, preventing the conversion of deoxyhypusine to hypusine, a critical modification necessary for eIF5A function. This inhibition disrupts protein synthesis and cellular growth, particularly in rapidly dividing cells. The binding interactions between GC7 and DHS have been characterized through advanced computational methods and experimental validation.
- Binding Stability : Studies using metadynamic simulations revealed that GC7 forms a more stable complex with human DHS compared to archaeal DHS from Sulfolobus solfataricus, indicating species-specific inhibition profiles. This difference suggests that GC7 may be more effective in eukaryotic systems than in certain archaeal contexts .
Biological Activity in Cell Lines
GC7 has demonstrated significant biological activity across various mammalian cell lines:
- Inhibition of Cell Growth : Research indicates that GC7 effectively inhibits the growth of several cancer cell lines, including those derived from breast and prostate cancers. The compound's ability to prevent hypusination leads to reduced cell proliferation and increased rates of apoptosis in these cells .
- Effects on Dendritic Cells : In dendritic cells (DCs), treatment with GC7 resulted in decreased surface expression of CD83, a marker associated with DC maturation. This effect was attributed to the inhibition of hypusine modification, suggesting that GC7 can modulate immune responses by affecting DC function .
Case Studies and Research Findings
Several studies have explored the effects of GC7 on different biological systems:
- Cancer Cell Lines : A study demonstrated that GC7 treatment led to a dose-dependent decrease in viability across multiple cancer cell lines. The IC50 values varied depending on the specific cell line, highlighting the compound's selective toxicity towards malignant cells .
- Immune Modulation : In vitro experiments showed that immature DCs treated with GC7 exhibited impaired maturation and function, as evidenced by reduced expression of co-stimulatory molecules (CD80/CD86) and decreased cytokine production. These findings suggest potential applications for GC7 in modulating immune responses during cancer therapy .
- Comparative Studies : Comparative analyses between human and archaeal DHS highlighted the differential effects of GC7, emphasizing the importance of understanding species-specific interactions when designing therapeutic agents targeting DHS .
Data Table: Summary of Biological Effects
Scientific Research Applications
Cancer Research
GC7 Sulfate has demonstrated significant anti-proliferative effects in various cancer cell lines:
- Leukemia : In studies involving BCR-ABL positive and negative leukemia cell lines (K562 and HL-60), GC7 exhibited dose-dependent inhibition of cell growth, with effective concentrations ranging from 5 µM to 40 µM .
- Hepatocellular Carcinoma : The compound significantly impaired growth and invasion in HepG2 and Hep3B cells at concentrations between 10 µM and 20 µM .
- Cell Cycle Regulation : GC7 treatment resulted in a reduction of the G1-phase population by 42% and an increase in the S-phase by 44% in CHO-K1 cells, indicating its role in cell cycle modulation .
Immunology
In immunological studies, GC7 has been used to investigate dendritic cell maturation:
- Dendritic Cells : Research showed that GC7 treatment led to a significant reduction in CD83 surface expression during the maturation of dendritic cells, suggesting its potential as an immunomodulatory agent . This effect was observed without inducing necrosis or apoptosis, highlighting its specificity for immature dendritic cells.
Case Study 1: Inhibition of Tumor Growth
A study demonstrated that administering this compound to mice with established tumors resulted in reduced tumor size and proliferation rates. The findings suggested that GC7 could be utilized as a therapeutic agent in conjunction with existing cancer treatments to enhance efficacy against resistant tumor types.
Case Study 2: Immune Response Modulation
In vitro experiments using human dendritic cells revealed that pre-treatment with GC7 significantly altered cytokine production profiles. Notably, this modulation could enhance the efficacy of vaccines or other immunotherapies by optimizing dendritic cell function.
Q & A
Basic Research Questions
Q. What is the molecular mechanism by which GC7 Sulfate inhibits deoxyhypusine synthase (DHPS)?
this compound competitively inhibits DHPS by mimicking the natural substrate spermidine, thereby blocking the post-translational hypusination of eukaryotic initiation factor 5A (eIF5A). This inhibition disrupts eIF5A-dependent translation of proteins critical for cell proliferation, such as cyclin-dependent kinase inhibitor p21 and retinoblastoma (Rb) protein. Researchers can validate DHPS inhibition by measuring hypusine levels via HPLC or Western blotting for unmodified eIF5A isoforms .
Q. What are the standard experimental concentrations of this compound for in vitro neuroblastoma studies?
this compound exhibits dose-dependent inhibition of neuroblastoma cell proliferation, with effective concentrations ranging from 10–50 µM. Lower doses (5–10 µM) are used for partial inhibition to study compensatory pathways, while higher doses (≥50 µM) induce significant cell cycle arrest. Always include a vehicle control (e.g., DMSO) and validate cytotoxicity using assays like MTT or propidium iodide staining .
Q. How can researchers confirm DHPS inhibition in cellular models when using this compound?
- Hypusination Assay : Quantify hypusinated eIF5A via immunoblotting using anti-hypusine antibodies.
- Functional Readouts : Monitor downstream effects, such as reduced phosphorylation of Rb protein (via phospho-specific antibodies) or upregulation of p21 (qRT-PCR/Western blot).
- Rescue Experiments : Co-treatment with spermidine (1–5 µM) should partially reverse GC7-induced effects, confirming target specificity .
Advanced Research Questions
Q. How should researchers design dose-response experiments to evaluate this compound’s dual effects on cell cycle arrest and apoptosis?
- Time-Course Analysis : Collect samples at 24, 48, and 72 hours post-treatment to distinguish transient cell cycle arrest (p21 induction at 24–48 hours) from apoptosis (cleaved caspase-3/PARP at 48–72 hours).
- Multi-Parametric Assays : Combine flow cytometry (cell cycle profiling with PI/RNase staining) and apoptosis markers (Annexin V/PI).
- Statistical Models : Use nonlinear regression (e.g., log-dose vs. response in GraphPad Prism) to calculate IC50 values for proliferation vs. apoptosis .
Q. How can contradictory data on this compound’s efficacy in different cancer models be resolved?
- Context-Specific Factors : Assess baseline hypusine levels (e.g., via LC-MS) in cell lines, as eIF5A dependency varies.
- Combinatorial Screens : Test GC7 with inhibitors of parallel survival pathways (e.g., mTOR or PI3K) to identify synthetic lethality.
- In Vivo Validation : Use xenograft models with tissue-specific DHPS knockout to isolate on-target effects. Reference conflicting studies (e.g., neuroblastoma vs. glioblastoma responses) to contextualize mechanisms .
Q. What methodologies are recommended for studying this compound’s synergy with other translation inhibitors (e.g., eIF4E or eIF2α inhibitors)?
- Sequential vs. Concurrent Treatment : Pre-treat cells with GC7 (24 hours) followed by eIF4E inhibitors (e.g., SBI-0640756) to assess priming effects.
- Global Translation Assays : Use puromycin incorporation (SUnSET assay) to quantify protein synthesis rates.
- Transcriptomic Profiling : Perform RNA-seq to identify synergistic suppression of pro-survival transcripts (e.g., MYC, MCL1) .
Q. How can researchers optimize this compound delivery in in vivo models to overcome poor pharmacokinetics?
- Formulation : Use nanoparticle encapsulation (e.g., PLGA) to enhance bioavailability.
- Dosing Regimen : Administer 5–10 mg/kg intraperitoneally every 48 hours, monitoring plasma levels via LC-MS/MS.
- Tissue-Specific Targeting : Conjugate GC7 to ligands (e.g., transferrin for blood-brain barrier penetration) in glioblastoma models .
Q. Methodological Best Practices
Comparison with Similar Compounds
Key Properties of GC7 Sulfate
- Molecular Formula : C₈H₂₂N₄O₄S
- Molecular Weight : 270.35 g/mol
- CAS Number : 150417-90-6
- Mechanism: Inhibition of DHPS via structural mimicry of spermidine, leading to cell cycle arrest (via p21 induction and retinoblastoma (Rb) protein suppression) and reduced cancer cell viability .
- Cytotoxicity: Dose-dependent effects observed in neuroblastoma (IC₅₀: ~5–25 μM) and hepatocellular carcinoma (HCC) cells (significant inhibition at 50–100 μM) .
This compound’s unique activity is best understood through comparative analysis with structurally or functionally related compounds, including spermidine, other DHPS inhibitors, and translation pathway-targeting agents.
Structural Analogs: Spermidine
Spermidine, a natural polyamine, serves as the substrate for DHPS. GC7 mimics spermidine but acts as a competitive inhibitor due to its guanidino group, which forms stable salt bridges with key residues (e.g., Glu136, Glu137 in human DHPS (hDHS)) .
Key Differences
Parameter | This compound | Spermidine |
---|---|---|
Binding Affinity | Higher residence time in hDHS | Lower residence time in hDHS |
Role in Hypusination | Inhibitor | Substrate |
NAD Dependency | Requires NAD for binding | Requires NAD for binding |
Biological Effect | Blocks eIF5A hypusination | Promotes eIF5A hypusination |
MetaD simulations reveal GC7’s unbinding pathways in hDHS involve interactions with Glu136/Glu137 (Path A, 70% of cases) or Glu180 (Path B, 30%), while its instability in archaeal DHS (aDHS) stems from residue substitutions (e.g., Asp95/Thr200 in aDHS vs. Glu136/Asp243 in hDHS) .
Other DHPS Inhibitors
Few DHPS inhibitors are as well-characterized as GC7. However, deferiprone (DEF), an iron chelator, indirectly reduces hypusination by depleting cellular iron, a cofactor for deoxyhypusine hydroxylase (DOHH).
Functional Comparison
Compound | Target | Mechanism | Cellular Outcome |
---|---|---|---|
GC7 | DHPS | Competitive spermidine inhibition | Cell cycle arrest, apoptosis |
DEF | DOHH (iron) | Iron chelation | Reduced cholesterol synthesis |
Translation Initiation Inhibitors
Compounds targeting other translation initiation factors (e.g., eIF2α, eIF4E) provide context for GC7’s niche:
Compound | Target | Mechanism | Key Difference from GC7 |
---|---|---|---|
Salubrinal | eIF2α | Blocks dephosphorylation | Targets stress response pathways |
SBI-0640756 | eIF4G1 | Disrupts eIF4F complex formation | Inhibits cap-dependent translation |
GC7’s specificity for DHPS distinguishes it from these broad-spectrum translation inhibitors.
Data Tables
Table 1: Binding Stability of GC7 in hDHS vs. aDHS
Parameter | hDHS | aDHS |
---|---|---|
Residence Time | 25.8 ± 3.2 ns | 8.4 ± 1.5 ns |
Key Residues | Glu136, Asp243, Asn292 | Asp95, Thr200, Trp248 |
Unbinding Pathways | Path A (70%), Path B (30%) | Single pathway observed |
Table 2: Cytotoxicity of GC7 in Cancer Cell Lines
Cell Line | IC₅₀ (μM) | Hypusination Inhibition (at 20 μM) |
---|---|---|
Neuroblastoma | 5–25 | >90% reduction in hypusinated eIF5A |
HCC | 50–100 | ~70% reduction in hypusinated eIF5A |
Preparation Methods
Chemical and Physical Properties Governing Preparation
GC7 Sulfate (CAS 150417-90-6) is a small molecule with the molecular formula C₈H₂₂N₄O₄S and a molecular weight of 270.35 g/mol . Its structure comprises a heptane diamine backbone modified with a guanidino group and a sulfate counterion, which influence its solubility and stability. The compound’s canonical SMILES string is NC(NCCCCCCCN)=N.O=S(O)(O)=O
, reflecting its bifunctional design .
Solubility Profiles
This compound exhibits marked solubility variability depending on the solvent and preparation method:
Solvent | Solubility (mg/mL) | Conditions | Source |
---|---|---|---|
Water | 90 | With sonication and heating | TargetMol |
Water | 3 | Without sonication | GlpBio |
DMSO | <1 | Insoluble under standard conditions | TargetMol |
These disparities highlight the necessity of sonication and heating (typically to 37°C) to achieve higher concentrations in aqueous solutions . For example, TargetMol reports that dissolving 90 mg/mL in water requires ultrasonic agitation, whereas passive dissolution yields only 3 mg/mL .
Mass (mg) | Volume (mL) | Final Concentration (mM) |
---|---|---|
1 | 0.37 | 10 |
5 | 1.85 | 10 |
10 | 3.70 | 10 |
Protocol:
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Add the required mass of this compound to a sterile vial.
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Gradually introduce ultrapure water while vortexing.
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Sonicate the mixture at 37°C for 10–15 minutes to ensure complete dissolution .
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Filter-sterilize the solution through a 0.22 µm membrane.
In Vitro Application Protocols
Cell Culture Studies
This compound’s efficacy in inhibiting cell proliferation has been validated across neuroblastoma and hepatocellular carcinoma (HCC) models:
Dose-Response in MYCN2 and BE(2)-C Cells
Cell Line | GC7 Concentration (μM) | Viability Reduction (%) | Key Molecular Changes |
---|---|---|---|
MYCN2 | 5 | 40–60 | ↓Rb phosphorylation, ↑p21 expression |
BE(2)-C | 25 | 50 | ↓Cdk4, ↓total Rb |
HCC (HepG2) | 50–100 | 70–90 | Inhibition of eIF5A2 hypusination |
Protocol:
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Seed cells in 96-well plates at 5,000 cells/well.
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Assess viability using MTS assays: Incubate with MTS dye for 1 hour at 37°C, then measure absorbance at 490 nm .
Mechanistic Studies on Hypusination
In HCC cells, 20 μM this compound abolishes hypusine synthesis , as demonstrated by the absence of ³H-labeled hypusine in eIF5A1/2 . This correlates with reduced incorporation of [³H]-spermidine, confirming DHS inhibition .
In Vivo Administration Methods
Murine Models
This compound has been administered intraperitoneally (IP) in C57BL/6 mice to study renal protection and metabolic reprogramming:
Preparation:
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Dissolve this compound in sterile saline to achieve 0.3 mg/mL.
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Filter through a 0.22 µm syringe filter.
Pharmacodynamic Effects
GC7-treated mice exhibit reduced renal gluconeogenesis and enhanced glycolysis, as evidenced by elevated lactate efflux in proximal tubule cells . These effects are reversible with 2-deoxyglucose, confirming glucose dependency .
Solubility Challenges and Optimization Strategies
Overcoming Low Aqueous Solubility
While this compound’s solubility in water is moderate, the following strategies enhance dissolution:
-
Sonication : Increases solubility to 90 mg/mL by disrupting crystalline aggregates .
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Heating : Warming solutions to 37°C improves molecular dispersion .
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pH Adjustment : Neutral pH (6.5–7.5) prevents precipitation of the sulfate counterion .
Alternative Solvents
Although DMSO is unsuitable for this compound, dimethylacetamide (DMA) and propylene glycol have been explored for preclinical formulations. However, these require toxicity testing in target cell lines .
Quality Control and Validation
Purity Assessment
Commercial this compound batches must meet >99% purity (HPLC), as impurities can confound hypusination assays . Suppliers like AdooQ® and GlpBio provide certificates of analysis (CoA) verifying lot-specific purity .
Bioactivity Validation
Properties
IUPAC Name |
2-(7-aminoheptyl)guanidine;sulfuric acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N4.H2O4S/c9-6-4-2-1-3-5-7-12-8(10)11;1-5(2,3)4/h1-7,9H2,(H4,10,11,12);(H2,1,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDDOWYFCKAAANU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCN)CCCN=C(N)N.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H22N4O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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